molecular formula C14H13F2NO2S B5082409 N-(2,6-difluorophenyl)-1-(3-methylphenyl)methanesulfonamide

N-(2,6-difluorophenyl)-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B5082409
M. Wt: 297.32 g/mol
InChI Key: GPCGTAVFRUSRSU-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-1-(3-methylphenyl)methanesulfonamide: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a methanesulfonamide group attached to a 2,6-difluorophenyl ring and a 3-methylphenyl ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-1-(3-methylphenyl)methanesulfonamide typically involves the reaction of 2,6-difluoroaniline with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

2,6-difluoroaniline+3-methylbenzenesulfonyl chloridetriethylamine, dichloromethaneThis compound\text{2,6-difluoroaniline} + \text{3-methylbenzenesulfonyl chloride} \xrightarrow{\text{triethylamine, dichloromethane}} \text{this compound} 2,6-difluoroaniline+3-methylbenzenesulfonyl chloridetriethylamine, dichloromethane​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2,6-difluorophenyl)-1-(3-methylphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorophenyl)-1-(4-methylphenyl)methanesulfonamide
  • N-(2,6-difluorophenyl)-1-(3-chlorophenyl)methanesulfonamide
  • N-(2,6-difluorophenyl)-1-(3-methoxyphenyl)methanesulfonamide

Uniqueness

N-(2,6-difluorophenyl)-1-(3-methylphenyl)methanesulfonamide is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it distinct from other similar compounds and provides unique properties that can be leveraged in various applications.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-10-4-2-5-11(8-10)9-20(18,19)17-14-12(15)6-3-7-13(14)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCGTAVFRUSRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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